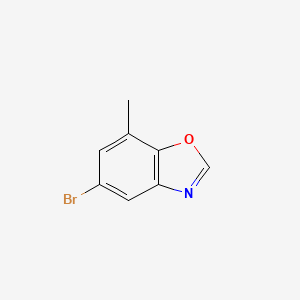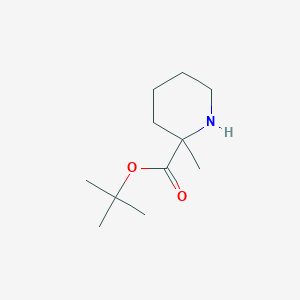
1,2-Dimethylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylcyclopentan-1-amine is an organic compound with the molecular formula C7H15N. It is a derivative of cyclopentane, where two methyl groups are attached to the first and second carbon atoms, and an amine group is attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by reductive amination. The process typically involves the following steps:
Alkylation: Cyclopentanone is reacted with methyl iodide in the presence of a strong base like sodium hydride to form 1,2-dimethylcyclopentanone.
Reductive Amination: The 1,2-dimethylcyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,2-Dimethylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-dimethylcyclopentan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopentan-1-amine: Similar structure but with both methyl groups on the second carbon.
2,5-Dimethylcyclopentan-1-amine: Methyl groups on the second and fifth carbons.
N,2-Dimethylcyclopentan-1-amine: Methyl group on the nitrogen and the second carbon.
Uniqueness
1,2-Dimethylcyclopentan-1-amine is unique due to the specific positioning of its methyl groups and amine group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89854-73-9 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1,2-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(6,2)8/h6H,3-5,8H2,1-2H3 |
InChI Key |
YRRPKYQXTRFWID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



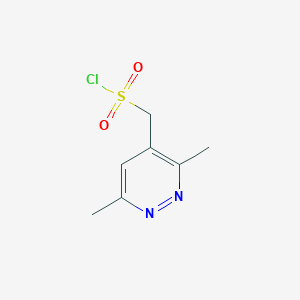
![[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13219686.png)



![2-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13219708.png)
![Piperazine, 1-[2-(phenylthio)ethyl]-](/img/structure/B13219715.png)
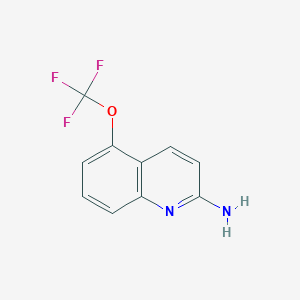

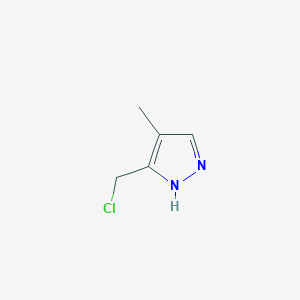
![4-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13219753.png)
